EGNHS
Description
Significance of Covalent Linkages in Biomolecular Research
The introduction of covalent linkages is significant because it allows for the capture of transient or weak interactions that would otherwise be lost during sample preparation or analysis. creative-proteomics.com By "freezing" these interactions, researchers can study protein complexes, protein-nucleic acid interactions, and the spatial arrangement of molecules within their native or near-native environments. researchgate.netthermofisher.comcreative-proteomics.comcreative-proteomics.com These stable conjugates provide a snapshot of molecular associations that are crucial for understanding cellular processes. creative-proteomics.com
Role of Bifunctional Reagents in Protein Interaction Analysis
Bifunctional reagents, possessing two reactive groups, are key tools in chemical crosslinking. thermofisher.comnih.govfgsc.net They can link two functional groups within the same molecule (intramolecular) or between different molecules (intermolecular). thermofisher.com The choice of bifunctional reagent depends on the target functional groups and the desired distance between the linked molecules, dictated by the reagent's spacer arm length. researchgate.netacs.orginterchim.fr Bifunctional crosslinkers are extensively used to identify near-neighbor protein relationships and ligand-receptor interactions. korambiotech.com They are essential for capturing protein-protein complexes by covalently binding interacting partners that are in close proximity. creative-proteomics.comthermofisher.com This stabilization is critical for downstream analysis techniques. creative-proteomics.comthermofisher.com
Evolution of Crosslinking Mass Spectrometry (XL-MS) for Structural Elucidation
Crosslinking Mass Spectrometry (XL-MS) has emerged as a powerful technique for investigating protein conformations and protein-protein interactions. acs.orgthermofisher.comnumberanalytics.com It combines chemical crosslinking with mass spectrometry to analyze protein structures and interactions. numberanalytics.comnih.gov The process typically involves crosslinking proteins, digesting them into peptides, and then analyzing the crosslinked peptides using LC-MS/MS. acs.orgthermofisher.comnih.gov The identification of crosslinked peptides provides distance constraints, offering valuable low-resolution structural information. acs.orgnih.gov XL-MS has evolved significantly, moving from the analysis of purified proteins to the broad interrogation of system-wide protein interaction networks in cells, tissues, and organisms. acs.org Recent advancements include the development of MS-cleavable crosslinkers, which simplify data analysis by releasing characteristic fragment ions during MS/MS experiments. acs.orgthermofisher.comnih.govnih.gov This evolution has made XL-MS a more accessible and powerful structural tool. thermofisher.comnih.gov
Overview of Homobifunctional Amine-Reactive Crosslinkers in Biological Systems
Homobifunctional crosslinkers have identical reactive groups at both ends of a spacer arm. interchim.frscbt.com Amine-reactive homobifunctional crosslinkers are particularly common because primary amines are abundant in proteins, primarily at the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides. thermofisher.comthermofisher.comcreative-proteomics.commit.edu These reagents react with primary amines to form stable amide bonds. thermofisher.comcreative-proteomics.com They are widely used for applications such as protein labeling, protein-protein interaction analysis, and surface immobilization of biomolecules. creative-proteomics.com Examples include disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog BS³. thermofisher.comcreative-proteomics.comnih.gov EGS is another prominent example of a homobifunctional amine-reactive crosslinker. interchim.frcyanagen.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethyl] butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O12/c21-11-1-2-12(22)19(11)31-17(27)7-5-15(25)29-9-10-30-16(26)6-8-18(28)32-20-13(23)3-4-14(20)24/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHLYJHNOCILIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85419-94-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]-ω-[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85419-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20990737 | |
| Record name | Ethane-1,2-diyl bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20990737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70539-42-3 | |
| Record name | Ethylene glycolylbis(succinimidyl succinate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070539423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 70539-42-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane-1,2-diyl bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20990737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLENE GLYCOLYLBIS(SUCCINIMIDYL SUCCINATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZX9NM7QE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanism of Egs Crosslinking and Cleavage
EGS as a Homobifunctional Amine-Reactive N-Hydroxysuccinimide (NHS) Ester Crosslinker
EGS functions as a homobifunctional crosslinker, meaning it possesses two identical reactive groups. smolecule.cominterchim.fr These groups are N-hydroxysuccinimide (NHS) esters, known for their efficiency in reacting with primary amines. smolecule.comsangon.comcyanagen.compapyrusbio.com The molecule features a spacer arm, typically described as a 12-atom or 16.1 Å linkage, separating the two reactive ends. smolecule.cominterchim.frmedkoo.comfishersci.no EGS is water-insoluble and membrane-permeable, making it suitable for intracellular crosslinking applications. sangon.comcyanagen.comthermofisher.comcephamls.com Its water-soluble analog, Sulfo-EGS, is used for crosslinking cell surface proteins as it does not permeate the cell membrane. sangon.comthermofisher.com
Reaction with Primary Amines on Lysine (B10760008) Residues and N-Termini
The primary targets for EGS crosslinking are primary amine groups (-NH2) found in proteins and peptides. smolecule.comsangon.comcyanagen.compapyrusbio.comthermofisher.com These include the epsilon-amine group present in the side chains of lysine residues and the alpha-amine group located at the N-terminus of each polypeptide chain. sangon.compapyrusbio.comthermofisher.comrsc.org The reaction between the NHS ester of EGS and primary amines typically occurs at a neutral to slightly alkaline pH, generally ranging from 7 to 9. smolecule.comsangon.comcyanagen.compapyrusbio.comthermofisher.com At lower pH values, the primary amines are more protonated, which reduces their nucleophilicity and slows down the reaction rate. papyrusbio.comrsc.org
Formation of Stable Amide Bonds
The reaction between the NHS ester group of EGS and a primary amine on a protein results in the formation of a stable covalent amide bond. smolecule.comsangon.compapyrusbio.comthermofisher.comthermofisher.com This process involves a nucleophilic attack by the deprotonated primary amine on the carbonyl group of the NHS ester. papyrusbio.comthermofisher.com The formation of these amide bonds effectively links the targeted molecules together through the EGS spacer arm. smolecule.com This linkage is chemically stable under typical experimental conditions. smolecule.compapyrusbio.com
Byproduct Release: N-Hydroxysuccinimide
During the reaction between the NHS ester of EGS and a primary amine, N-hydroxysuccinimide (NHS) is released as a byproduct. smolecule.comsangon.comthermofisher.comthermofisher.com This molecule is a weak acid and can be removed from the reaction mixture, for instance, by dialysis or desalting. thermofisher.comthermofisher.com The release of N-hydroxysuccinimide is a characteristic feature of crosslinking reactions employing NHS esters. smolecule.comsangon.comthermofisher.comthermofisher.com
Cleavage Mechanism of the EGS Spacer Arm
A key feature of EGS is its cleavable spacer arm, which allows for the reversal of the crosslinking. smolecule.comsangon.commedkoo.combroadpharm.com The spacer arm contains two ester sites that can be broken under specific conditions. sangon.com
Hydroxylamine-Mediated Cleavage at pH 8.5
The cleavage of the EGS spacer arm is typically achieved by treatment with hydroxylamine (B1172632). smolecule.comsangon.comcyanagen.commedkoo.comfishersci.nothermofisher.comcephamls.combroadpharm.comfishersci.comnih.gov This reaction is generally performed at an alkaline pH of 8.5. sangon.comcyanagen.commedkoo.comfishersci.nothermofisher.comcephamls.comfishersci.comnih.gov Hydroxylamine cleaves the ester bonds within the EGS spacer arm, effectively breaking the linkage between the crosslinked molecules. sangon.com This cleavage yields two fragments with terminal amide bonds and releases ethylene (B1197577) glycol. sangon.com
Temperature and Duration Dependencies for Optimal Cleavage
The efficiency of EGS cleavage by hydroxylamine is dependent on both temperature and duration of the incubation. flybase.orgfishersci.caproteochem.com A common protocol involves incubation with a 2M hydroxylamine·HCl solution at pH 8.5. sangon.comthermofisher.comfishersci.com Optimal cleavage is often achieved by warming the hydroxylamine solution to 37°C and incubating the reaction mixture for 3 to 6 hours with stirring. sangon.commedkoo.comfishersci.nothermofisher.comcephamls.comfishersci.comnih.gov Alternatively, incubation can be performed for 6 hours at room temperature, although this may result in lower efficiency. sangon.comthermofisher.comfishersci.com Some protocols suggest incubation at 37°C for 3.5 to 4.5 hours or at room temperature for 6-7 hours. proteochem.com Analyzing the cleaved sample by SDS-PAGE can help determine the effectiveness of the cleavage. sangon.comthermofisher.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Ethylene glycol bis(succinimidyl succinate) (EGS) | 70539-42-3 |
| N-Hydroxysuccinimide (NHS) | 787 |
| Hydroxylamine | 787 |
| Hydroxylamine hydrochloride | 443297 |
Data Tables
While extensive quantitative data tables on EGS reaction kinetics or cleavage efficiency under various conditions were not consistently found across the search results in a format suitable for direct inclusion as interactive tables, the gathered information provides key parameters for these processes.
Table 1: Typical EGS Crosslinking Conditions
| Parameter | Value / Range | Notes | Source(s) |
| Reactive Groups | NHS esters | Homobifunctional | smolecule.comsangon.comcyanagen.comfishersci.no |
| Reactive Toward | Primary amines | Lysine residues, N-termini | smolecule.comsangon.comcyanagen.comthermofisher.com |
| Optimal pH (Reaction) | 7 - 9 | Neutral to slightly alkaline | smolecule.comsangon.comcyanagen.comthermofisher.com |
| Incubation Time | 30 minutes - 2 hours | At room temperature or on ice | sangon.comthermofisher.com |
| Solvent for EGS | DMSO or DMF | EGS is water-insoluble; added to aqueous reaction at 10-20% final conc. | sangon.comcyanagen.comthermofisher.com |
Table 2: Typical EGS Cleavage Conditions
| Parameter | Value / Range | Notes | Source(s) |
| Cleavage Agent | Hydroxylamine | Typically Hydroxylamine·HCl | smolecule.comsangon.comfishersci.nothermofisher.comfishersci.com |
| Optimal pH (Cleavage) | 8.5 | Alkaline conditions | sangon.comcyanagen.commedkoo.comfishersci.nothermofisher.com |
| Hydroxylamine Conc. | 2M (Hydroxylamine·HCl) | Prepared fresh before use | sangon.comthermofisher.comfishersci.com |
| Incubation Temp. | 37°C or Room Temp. | 37°C is often preferred for efficiency | sangon.comfishersci.nothermofisher.comfishersci.comnih.gov |
| Incubation Time | 3 - 6 hours (at 37°C) | 6 hours at room temperature may be less efficient | sangon.comfishersci.nothermofisher.comfishersci.comnih.gov |
Products of Cleavage: Terminal Amide Bonds and Ethylene Glycol
The spacer arm of EGS contains two ester linkages that can be cleaved, typically by treatment with hydroxylamine. thermofisher.comfishersci.nocovachem.com This cleavage process yields fragments with terminal amide bonds and releases ethylene glycol. thermofisher.com
Factors Influencing EGS Reaction Kinetics and Efficiency
The efficiency and kinetics of EGS crosslinking are influenced by several factors, including pH, the concentrations of EGS and the target protein, competing reactions, and the use of quenching reagents.
pH Optimization for NHS Ester Reactivity (pH 7-9)
NHS ester reactions, including those involving EGS, are highly dependent on pH. thermofisher.comwindows.netpapyrusbio.com The optimal pH range for the reaction of NHS esters with primary amines is typically between pH 7 and 9. thermofisher.comwindows.netkorambiotech.compapyrusbio.comcyanagen.com This is because the reactivity of primary amines is dependent on their deprotonation state, which is favored at neutral to slightly basic pH. papyrusbio.comnih.gov While some studies suggest NHS esters can react at slightly acidic conditions, the reaction is predominantly performed at pH 7.0–8.5 to ensure efficient reactivity of the primary amine of lysine side chains and protein N-termini. nih.gov
Concentration of EGS and Target Protein
The concentrations of both EGS and the target protein significantly impact crosslinking efficiency. A greater molar excess of crosslinker is generally used when crosslinking dilute protein solutions compared to concentrated protein solutions. thermofisher.com For instance, a 20- to 50-fold molar excess of reagent might be used for a 2 mg/mL protein solution, while a 10-fold molar excess might suffice for a 10 mg/mL protein solution. thermofisher.com The final concentration of the crosslinker can range from 0.25 mM to 5 mM. thermofisher.com Manipulating the molar ratio of crosslinker to protein allows for control over the extent of conjugation and polymerization. thermofisher.com Dilute protein solutions can lead to excessive hydrolysis of the crosslinker, highlighting the importance of protein concentration. korambiotech.com
Impact of Competing Reactions (e.g., Hydrolysis of NHS Ester)
Hydrolysis of the NHS ester is a major competing reaction that reduces the efficiency of the desired amine conjugation. thermofisher.comhuji.ac.ilwindows.netkorambiotech.com The rate of hydrolysis increases with increasing pH and is more prevalent in dilute protein solutions. thermofisher.comhuji.ac.ilwindows.netkorambiotech.com To minimize hydrolysis, EGS and Sulfo-EGS are moisture-sensitive and should be stored desiccated. thermofisher.com Stock solutions should be prepared immediately before use as the NHS ester moiety readily hydrolyzes and becomes non-reactive. thermofisher.com
Quenching Strategies with Amine-Containing Reagents (e.g., Tris, Glycine)
To terminate the crosslinking reaction and quench any unreacted NHS esters, amine-containing reagents such as Tris or glycine (B1666218) are commonly added. thermofisher.comhuji.ac.ilwindows.netfishersci.comproteochem.com These reagents contain primary amines that react rapidly with the remaining NHS ester groups, preventing further crosslinking. huji.ac.ilwindows.netkorambiotech.com Quenching is typically performed by adding Tris or glycine to a final concentration of 20-50 mM in the reaction mixture. thermofisher.comwindows.net Buffers containing primary amines, such as Tris or glycine, should be avoided during the crosslinking reaction itself as they will compete with the target protein for reaction with the NHS esters, inhibiting or reducing conjugation efficiency. thermofisher.comhuji.ac.ilwindows.netfishersci.com
Summary of Factors Influencing EGS Crosslinking
| Factor | Impact on Reaction Kinetics and Efficiency | Notes |
| pH | Optimal reactivity of NHS ester with amines at pH 7-9. thermofisher.comwindows.net | Higher pH increases NHS ester hydrolysis. thermofisher.comhuji.ac.ilwindows.netkorambiotech.com |
| Concentration of EGS | Higher concentrations or molar excess generally increase crosslinking, especially with dilute protein. thermofisher.com | Typical range 0.25-5 mM. thermofisher.com |
| Concentration of Protein | Higher protein concentration favors intermolecular crosslinking and reduces hydrolysis. korambiotech.com | Maintain above 10 µM (50-100 µM optimal). korambiotech.com |
| Competing Reactions | Hydrolysis of NHS ester reduces available crosslinker. thermofisher.comhuji.ac.ilwindows.netkorambiotech.com | More significant at higher pH and lower protein concentration. thermofisher.comhuji.ac.ilwindows.netkorambiotech.com |
| Quenching Reagents | Amine-containing reagents terminate the reaction. thermofisher.comhuji.ac.ilwindows.netfishersci.comproteochem.com | Tris and Glycine are commonly used. thermofisher.comhuji.ac.ilwindows.netfishersci.comproteochem.com |
Research Methodologies Employing Egs Crosslinker
Strategies for In Vivo Crosslinking
In vivo crosslinking with EGS allows for the capture of protein interactions within their native cellular environment, minimizing the risk of disrupting weak or transient associations that might be lost during cell lysis. thermofisher.com This approach is particularly beneficial for studying intracellular proteins and protein complexes. proteochem.comthermofisher.comsangon.com
Cell Harvesting and Washing Protocols
Effective in vivo crosslinking requires careful preparation of cells to remove components that can interfere with the crosslinking reaction. Culture media, which contain amine-containing components like amino acids and serum proteins, can quench the NHS ester reactivity of EGS. thermofisher.comthermofisher.comthermofisher.com Therefore, thorough washing of cells is a critical initial step.
Protocols typically involve harvesting cells and washing them multiple times with an ice-cold, amine-free buffer, such as Phosphate-Buffered Saline (PBS) at a suitable pH (e.g., pH 8.0). thermofisher.comthermofisher.com For adherent cells, this may involve removing the culture medium and washing the cells directly in the culture plate before scraping and collecting them. thermofisher.comthermofisher.comabcam.co.jp For suspension cells, centrifugation and resuspension in wash buffer are performed. thermofisher.comabcam.co.jpnih.gov The washing steps help to ensure that the EGS primarily reacts with intracellular targets rather than components in the external environment. thermofisher.comthermofisher.comthermofisher.com
Incubation Conditions for Intracellular Crosslinking
Once cells are properly washed, they are incubated with EGS in an amine-free buffer to allow the crosslinker to permeate the cell membrane and react with intracellular proteins. proteochem.comthermofisher.comsangon.com The incubation conditions, including EGS concentration, temperature, and duration, are crucial for optimizing crosslinking efficiency and specificity.
Typical EGS concentrations for in vivo crosslinking range from 0.5 mM to 5 mM. thermofisher.comthermofisher.comproteochem.cominterchim.fr The incubation temperature can vary, with some protocols recommending room temperature (e.g., 30 minutes) and others suggesting incubation on ice (e.g., 2 hours), particularly for thermolabile proteins or to slow down the reaction. thermofisher.comsangon.comproteochem.cominterchim.fr Incubation times generally range from 20 minutes to 1 hour. proteochem.cominterchim.frresearchgate.nettandfonline.comnih.gov Optimization of these conditions is often necessary depending on the specific cell type and target proteins being studied. abcam.co.jpthermofisher.com
Following the crosslinking reaction, it is common practice to quench any unreacted EGS by adding a solution containing excess primary amines, such as Tris or glycine (B1666218), to the reaction mixture. thermofisher.comsangon.comthermofisher.comproteochem.comnih.gov This step stops the crosslinking reaction and prevents further non-specific modifications. thermofisher.comthermofisher.comproteochem.com
Considerations for Membrane Permeability of EGS
EGS is characterized as a water-insoluble, lipophilic molecule due to the absence of charged groups, which facilitates its passage across the cell membrane. proteochem.comthermofisher.comsangon.comsigmaaldrich.com This membrane permeability is essential for its application in crosslinking intracellular proteins. proteochem.comthermofisher.comsangon.com In contrast, its water-soluble analog, Sulfo-EGS, possesses charged sulfonate groups that prevent it from crossing the cell membrane, making it suitable for crosslinking cell surface proteins. thermofisher.comsigmaaldrich.com
While EGS is designed to permeate the membrane, some reaction with amines on the cell surface can still occur as it traverses the lipid bilayer. thermofisher.com Researchers utilizing EGS for intracellular targets should be mindful of this potential side reaction. The lipophilic nature of EGS allows it to partition into the cell membrane and then enter the cytoplasm, where it can react with accessible primary amines of intracellular proteins. proteochem.comthermofisher.comsangon.com
In Vitro Crosslinking Methodologies
In vitro crosslinking with EGS involves performing the crosslinking reaction in a controlled environment using isolated proteins or protein complexes. This approach offers greater control over reaction conditions, such as pH, temperature, and reactant concentrations, and is suitable for studying purified proteins or for applications like immobilizing proteins onto solid supports. thermofisher.cominterchim.fr
Optimization of Crosslinker to Protein Molar Ratio
Optimizing the molar ratio of crosslinker to protein is a critical step in crosslinking experiments to control the extent of conjugation and minimize undesirable outcomes such as excessive aggregation thermofisher.comthermofisher.comwindows.netthermofisher.commaxperutzlabs.ac.at. The ideal ratio is highly dependent on the specific application, the concentration of the protein(s) of interest, and the number of available reactive sites on the protein surface thermofisher.com.
General guidelines suggest using a molar excess of crosslinker relative to the protein concentration thermofisher.comthermofisher.comwindows.netthermofisher.com. Recommended starting points found in literature include a 10- to 50-fold molar excess windows.netthermofisher.com or a broader range of 20- to 500-fold molar excess thermofisher.com. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess of crosslinker might be appropriate, while for concentrations above 5 mg/mL, a 10-fold excess could suffice thermofisher.com.
Empirical testing is necessary to determine the optimal crosslinker concentration for a given experiment windows.netthermofisher.com. This involves titrating the crosslinker concentration while keeping the protein concentration constant and evaluating the crosslinking efficiency and specificity using appropriate analytical techniques. The goal is typically to achieve sufficient crosslinking to capture interactions or structural information without causing excessive intermolecular crosslinking that leads to large, insoluble aggregates.
Analytical Techniques for EGS Crosslinked Products
Following crosslinking with EGS, various analytical techniques are employed to analyze the crosslinked products, identify interacting proteins, and characterize the crosslinking sites. These techniques leverage the changes in molecular weight or the covalent linkage formed by the crosslinker.
Gel Electrophoresis (SDS-PAGE, 2D-PAGE) for Molecular Weight Analysis and Complex Separation
Gel electrophoresis, particularly SDS-PAGE and 2D-PAGE, is a fundamental technique for analyzing proteins, including those that have been crosslinked with EGS thermofisher.comtandfonline.comthermofisher.comcreative-proteomics.complos.orgthermofisher.comwikipedia.orgcreative-proteomics.com. SDS-PAGE separates proteins primarily based on their molecular weight after denaturation and coating with SDS, which imparts a uniform negative charge thermofisher.comwikipedia.orgcreative-proteomics.com. Crosslinking of proteins by EGS results in the formation of higher molecular weight species corresponding to intramolecularly or intermolecularly crosslinked proteins or protein complexes thermofisher.comtandfonline.comnih.gov. These crosslinked products exhibit altered migration patterns on SDS-PAGE gels compared to their uncrosslinked counterparts, appearing as bands at higher molecular weights thermofisher.comtandfonline.comnih.gov.
2D-PAGE offers a higher resolution separation by combining isoelectric focusing (separation based on isoelectric point) in the first dimension with SDS-PAGE (separation based on molecular weight) in the second dimension thermofisher.comcreative-proteomics.comslideshare.net. This technique is particularly useful for analyzing complex protein mixtures and can help resolve individual proteins within crosslinked complexes slideshare.net. The appearance of new spots or shifts in existing spots on a 2D gel after crosslinking can indicate protein-protein interactions.
Data from gel electrophoresis can be presented to show the effect of EGS crosslinking on protein migration. For example, an SDS-PAGE gel image might show a decrease in the intensity of monomeric protein bands and the appearance of higher molecular weight bands corresponding to dimers, trimers, or larger complexes upon increasing EGS concentration or reaction time.
Western Blotting for Specific Protein Detection
Western blotting is a technique used in conjunction with gel electrophoresis to specifically detect target proteins within a sample using antibodies thermofisher.comtandfonline.comcreative-proteomics.complos.orgnih.govantibodies.com. After separating crosslinked proteins by SDS-PAGE or 2D-PAGE, the proteins are transferred to a membrane, which is then probed with antibodies specific to the protein(s) of interest.
Western blotting is invaluable for confirming the presence of specific proteins within the detected crosslinked species thermofisher.comtandfonline.comnih.gov. If a protein of interest is part of a crosslinked complex, its antibody will detect the higher molecular weight band corresponding to the complex, in addition to or instead of the band for the monomeric protein thermofisher.comtandfonline.comnih.gov. This provides evidence that the target protein is involved in the interaction captured by the crosslinker. Western blotting can also be used to assess the efficiency of crosslinking by observing the depletion of monomeric protein and the appearance of crosslinked species.
Immunoprecipitation and Co-Immunoprecipitation with EGS Crosslinking
Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are techniques used to isolate a specific protein (bait) and its interacting partners (prey) from a complex mixture using antibodies thermofisher.complos.organtibodies.comabcam.com. Chemical crosslinking with reagents like EGS is often integrated into IP and Co-IP protocols to stabilize protein interactions, especially those that are weak or transient, preventing their dissociation during the purification process thermofisher.complos.orgabcam.com.
In a typical workflow, cells or lysates are treated with EGS to covalently link interacting proteins. The protein of interest is then immunoprecipitated using a specific antibody. Due to the covalent links formed by EGS, the interacting proteins remain associated with the bait protein during the washes and elution steps thermofisher.complos.orgabcam.com. The immunoprecipitated complexes can then be analyzed by SDS-PAGE followed by Western blotting to identify specific prey proteins plos.organtibodies.com or by mass spectrometry for broader identification of interacting partners plos.org. Crosslinking can also be used to immobilize the antibody to the solid support (e.g., protein A/G beads), which helps to reduce antibody contamination in the final eluted sample, improving the detection of co-precipitated proteins, particularly by mass spectrometry plos.orggoogle.com.
Mass Spectrometry (MS) for Identification and Characterization of Crosslinks
Mass spectrometry (MS), particularly in conjunction with chemical crosslinking (XL-MS), has become a powerful technique for gaining detailed insights into protein structure and interactions thermofisher.comcreative-proteomics.comthermofisher.commtoz-biolabs.comresearchgate.netrsc.orgnih.govnih.govacs.org. XL-MS involves crosslinking proteins, digesting them into peptides, and then analyzing the resulting peptide mixture by MS to identify peptides that are covalently linked by the crosslinker mtoz-biolabs.comnih.govacs.org.
MS analysis of crosslinked peptides can provide several types of information:
Identification of the proteins involved in interactions.
Identification of the specific amino acid residues that were crosslinked, providing distance constraints between those residues mtoz-biolabs.com.
Information about the stoichiometry and architecture of protein complexes mtoz-biolabs.com.
The cleavable nature of EGS is particularly beneficial for MS analysis. After crosslinking and digestion, the crosslinked peptides can be analyzed by MS. Cleavage of the EGS crosslinker within the mass spectrometer (e.g., using collision-induced dissociation, CID) can generate characteristic fragment ions that aid in the identification and localization of the crosslinking sites researchgate.netacs.org.
Detection of Cross-Linked Peptides by Mass Shift
One of the primary ways crosslinked peptides are detected in MS is by their characteristic mass shift compared to their uncrosslinked forms thermofisher.comthermofisher.comresearchgate.net. When EGS forms a crosslink between two peptides or within a single peptide, the mass of the crosslinker is added to the mass of the peptide(s). This results in a higher molecular weight species that can be detected in the mass spectrum thermofisher.comthermofisher.comresearchgate.net.
The use of isotopically labeled crosslinkers, such as a mixture of "light" (non-isotopically labeled) and "heavy" (isotopically labeled, e.g., with deuterium (B1214612) or carbon-13) EGS, is a common strategy to facilitate the identification of crosslinked peptides by MS thermofisher.comthermofisher.comresearchgate.netrsc.orgacs.orgresearchgate.net. Crosslinked peptides formed with the light and heavy versions of the crosslinker will appear as characteristic doublets in the mass spectrum, with a defined mass difference corresponding to the isotopic difference of the crosslinker researchgate.netrsc.orgresearchgate.net. Specialized software can recognize these isotopic signatures, helping to distinguish true crosslinked peptides from background noise and other modified peptides researchgate.net.
Furthermore, the fragmentation patterns of crosslinked peptides in tandem MS (MS/MS) experiments, especially when using cleavable crosslinkers like EGS, provide crucial information for identifying the linked peptides and the specific crosslinking sites researchgate.netacs.org. Cleavage of the crosslinker yields fragments that retain parts of the crosslinker and are associated with the individual peptides, allowing their masses and sequences to be determined researchgate.net.
Identification of Intra-peptide, Inter-peptide, and Dead-end Crosslinks
Following the crosslinking reaction and subsequent proteolysis, the resulting peptide mixture contains different types of crosslinked products: intra-peptide crosslinks (within a single peptide chain), inter-peptide crosslinks (between two different peptide chains), and dead-end crosslinks (where the crosslinker has reacted with only one site). austinpublishinggroup.comnih.gov Identifying and distinguishing these different crosslink types is crucial for accurate structural and interaction analysis. capes.gov.br
The identification process often involves analyzing the mass spectra of the crosslinked peptides. Intra-peptide crosslinks result from the reaction of the crosslinker with two sites within the same peptide. capes.gov.br Inter-peptide crosslinks connect two distinct peptides. capes.gov.br Dead-end crosslinks occur when only one reactive end of the homobifunctional crosslinker reacts with a peptide, or when one end reacts with solvent. austinpublishinggroup.comnih.gov The presence of these different species adds complexity to the mass spectrometric data analysis. nih.gov
Cleavage of the EGS crosslinker can facilitate the differentiation of these crosslink types. For instance, cleavage of a dead-end crosslink produces a characteristic mass shift and isotopic doublet pattern. nih.gov Similarly, cleavage of intra-peptide and inter-peptide crosslinks results in distinct mass differences and doublet patterns, allowing for their rapid distinguishing in mass spectra. nih.gov
Isotope-Coded EGS Derivatives for Enhanced Detection and Identification (e.g., D12-EGS)
Isotope-coded crosslinkers, such as D12-EGS, are synthesized with stable isotopes (e.g., deuterium or carbon-13) incorporated into their structure. capes.gov.brresearchgate.netresearchgate.net D12-EGS, for example, contains 12 deuterium atoms, serving as a "heavy" counterpart to the non-isotopically labeled "light" H12-EGS. creativemolecules.comcapes.gov.br When a 1:1 mixture of the heavy and light forms is used in a crosslinking reaction, crosslinked peptides appear as characteristic doublet peaks in the mass spectrum, separated by a predictable mass difference (e.g., approximately 12.07 Da for D12/H12-EGS at a +1 charge state). creativemolecules.comresearchgate.netresearchgate.net
This isotopic coding significantly enhances the detection of crosslinked peptides, even in complex mixtures, by providing a clear signature that distinguishes them from non-crosslinked species. capes.gov.brresearchgate.netplos.org The presence of these doublets at both the MS and MS/MS levels serves as strong evidence for a genuine crosslink. researchgate.net Furthermore, the use of isotope-coded cleavable crosslinkers like D12-EGS allows for the differentiation of crosslink types based on the mass shifts and isotopic patterns observed after cleavage. capes.gov.brnih.gov
Automated Software Algorithms for Crosslink Detection and Assignment
The complexity of mass spectrometric data generated from crosslinking experiments necessitates the use of automated software algorithms for efficient and accurate data analysis. rappsilberlab.orgnih.gov These algorithms are designed to identify potential crosslinked peptides from large datasets and assign the crosslinked sites. rappsilberlab.orgnih.govstavrox.com
Software tools specialized for crosslinking mass spectrometry data analysis, such as xiSEARCH, StavroX, MeroX, Xlink-Identifier, LinX, and CLMSVault, have been developed to address the unique challenges associated with identifying crosslinked peptides. austinpublishinggroup.comnih.govrappsilberlab.orgstavrox.comacs.org These programs often incorporate features for:
Screening mass spectra for characteristic patterns of crosslinked peptides, including isotopic doublets from labeled crosslinkers. nih.gov
Searching against protein databases to identify potential peptide sequences that match the observed masses. nih.govstavrox.com
Analyzing fragmentation spectra (MS/MS) to confirm the identity of the crosslinked peptides and pinpoint the crosslinked residues. nih.govstavrox.com
Distinguishing between different types of crosslinks (intra-peptide, inter-peptide, dead-end) based on mass shifts and fragmentation patterns, particularly when using cleavable crosslinkers. nih.gov
Calculating false discovery rates (FDR) to filter results and provide confidence levels for identified crosslinks. rappsilberlab.org
Visualizing crosslinking data in the context of protein sequences or 3D structures. nih.govrappsilberlab.orgnih.gov
Algorithms like the one described for use with D12/H12-EGS can automatically detect characteristic doublets and assign crosslink types based on mass differences and shifts after cleavage. nih.gov
Tandem Mass Spectrometry (MS/MS) and MS-Cleavable Strategies
Tandem mass spectrometry (MS/MS or MS²) is a fundamental technique for identifying crosslinked peptides. acs.orgcapes.gov.brresearchgate.net After selecting a precursor ion corresponding to a putative crosslinked peptide, it is fragmented in the mass spectrometer, and the resulting fragment ions are measured. acs.org The fragmentation pattern provides information about the amino acid sequences of the crosslinked peptides. researchgate.net
However, the fragmentation spectra of crosslinked peptides can be complex, making unambiguous identification challenging. nih.govresearchgate.net MS-cleavable crosslinkers, such as EGS, were developed to simplify this process. capes.gov.brresearchgate.netsigmaaldrich.comacs.org EGS contains a labile ester bond that can be cleaved chemically, for example, by treatment with hydroxylamine (B1172632) at pH 8.5. fishersci.nothermofisher.com
Chemical cleavage prior to MS analysis separates the crosslinked peptides, which can then be analyzed individually by MS/MS using standard peptide identification workflows. researchgate.net Alternatively, some crosslinkers are designed to be cleaved within the mass spectrometer during the fragmentation process (MS-cleavable). researchgate.netsigmaaldrich.comacs.org This can involve techniques like collision-induced dissociation (CID) or electron transfer dissociation (ETD). researchgate.netsigmaaldrich.comgoogle.com
For MS-cleavable crosslinkers, fragmentation at the labile site yields characteristic reporter ions or fragment pairs that indicate the presence of a crosslink and provide information about the masses of the individual peptides. sigmaaldrich.comacs.orggoogle.com Subsequent fragmentation of these product ions (MS³) can then be used for peptide sequencing and unambiguous identification. sigmaaldrich.comacs.org The use of MS-cleavable strategies, whether through chemical cleavage or in-source/gas-phase fragmentation, significantly simplifies the interpretation of fragmentation spectra and improves the confidence in crosslink identification. researchgate.netsigmaaldrich.comacs.org
While EGS is primarily known for its chemical cleavability, the principles of tandem mass spectrometry and the advantages of cleavable crosslinkers are broadly applicable to the methodologies used with EGS for comprehensive crosslinking analysis. capes.gov.brresearchgate.net
Applications of Egs Crosslinker in Advanced Biological Research
Protein-Protein Interaction (PPI) Mapping
Chemical crosslinking is a direct method for identifying both transient and stable protein interactions by forming covalent bonds between proteins in close proximity . This technique provides evidence of close proximity and can reveal regions of contact between interacting proteins . EGS, as a homobifunctional crosslinker, is frequently employed in PPI studies smolecule.com.
Capture and Stabilization of Transient and Weak Interactions
Many protein-protein interactions are transient or weak, making them challenging to study using conventional methods thermofisher.comcreative-proteomics.complos.org. Crosslinking helps to stabilize these interactions, allowing for their detection and analysis thermofisher.comcreative-proteomics.comresearchgate.net. EGS can effectively "freeze" these momentary contacts, creating complexes stable enough for isolation and characterization thermofisher.com. This is particularly useful for capturing interactions that might otherwise be lost during sample preparation steps like cell lysis and purification thermofisher.comcreative-proteomics.com.
Identification of Protein Interactors and Interaction Domains
Crosslinking experiments can identify unknown protein interactors and map the regions of contact between them sigmaaldrich.comacs.org. By forming covalent links between interacting proteins, EGS allows researchers to capture these complexes. Subsequent analysis, often involving mass spectrometry, can identify the crosslinked proteins and pinpoint the specific amino acid residues that were crosslinked creative-proteomics.comacs.org. This provides spatial information about the proximity of interacting proteins and helps map the physical contacts and interaction domains creative-proteomics.com.
Elucidation of Protein Oligomerization States
Chemical crosslinking is a valuable technique for determining the oligomeric state of proteins, which refers to the number and arrangement of subunits within a protein complex researchgate.net. Inter-subunit crosslinks formed by reagents like EGS can provide direct evidence of subunits being in close proximity within an oligomer . By analyzing the crosslinking patterns and molecular weights of the resulting crosslinked species, researchers can deduce the quaternary structure and arrangement of subunits in homo-oligomeric and hetero-oligomeric proteins . Studies have utilized EGS crosslinking to analyze the oligomerization state of specific proteins, such as BioD and YnfK researchgate.net. The degree of crosslinking observed with EGS can also provide insights into the stability of different oligomeric forms nih.gov.
Studies of Protein Complexes in Native Cellular Environments
Studying protein complexes in their native cellular environment provides a more accurate picture of how interactions occur within an organism smolecule.comthermofisher.com. EGS, being membrane-permeable, allows for the crosslinking of intracellular proteins within living cells smolecule.com. This in vivo crosslinking approach helps preserve native protein-protein interactions and limits the risk of false positives or loss of complex stability that can occur during in vitro methods involving cell lysis thermofisher.com. By capturing interactions in the cellular milieu, EGS facilitates the analysis of protein complexes in a more physiologically relevant context plos.orguni.lubiorxiv.org.
Structural Biology and Conformational Studies
Chemical crosslinking is a powerful tool in structural biology, providing valuable constraints for determining protein three-dimensional structures and understanding conformational changes smolecule.comsigmaaldrich.comthermofisher.comacs.orgresearchgate.netnih.gov.
Imposing Spatial Constraints for Protein Structure Determination
By introducing covalent links between specific amino acid residues that are in close proximity, chemical crosslinking imposes spatial constraints on a protein's conformation sigmaaldrich.comnih.govcreative-proteomics.com. These crosslinks serve as distance restraints that can be used in computational modeling and structural determination methods, such as molecular modeling and cryo-electron microscopy (cryo-EM) acs.orgnih.govcreative-proteomics.com. The identification of crosslinked residues, often through mass spectrometry, provides information about the distances between different regions of the protein or protein complex creative-proteomics.comacs.orgresearchgate.net. This information helps to refine protein structures and reveal the relative positions of domains and subunits creative-proteomics.com. EGS, with its defined spacer arm length, contributes to providing these distance constraints smolecule.comsigmaaldrich.commedkoo.com.
Characterization of Tertiary and Quaternary Protein Structures
Chemical crosslinking, including the use of EGS, is a valuable technique for stabilizing and analyzing protein tertiary and quaternary structures. thermofisher.comgbiosciences.com Intramolecular crosslinks within a single polypeptide chain can help stabilize its tertiary structure, while intermolecular crosslinks between different polypeptide chains can stabilize protein complexes and provide insights into their quaternary structure. thermofisher.com By linking amino acid residues in close spatial proximity, crosslinkers like EGS impose distance constraints that can be used to infer structural information. pnas.orgresearchgate.net Studies using crosslinkers with varying spacer arm lengths can help determine the distances between functional groups within a protein or between subunits of a complex, aiding in the characterization of their three-dimensional arrangement. thermofisher.comkorambiotech.com For instance, if a protein's subunits are crosslinked by EGS (with a spacer arm of 16.1 Å thermofisher.comthermofisher.com) but not by a shorter crosslinker, it suggests the reactive residues are approximately 16.1 Å apart. thermofisher.com
Probing Local Conformational Dynamics
Crosslinking can be employed to study the conformational dynamics of proteins. By comparing the crosslinking patterns or efficiency in different protein states (e.g., ligand-bound versus unbound), researchers can gain insights into conformational changes that alter the proximity or accessibility of reactive amino acid residues. korambiotech.comwellcomeopenresearch.orgnih.gov Quantitative crosslinking/mass spectrometry (QCLMS) approaches, sometimes employing isotopically labeled crosslinkers, allow for the quantitative comparison of crosslink yields between different conformational states, providing a rigorous method to study structural dynamics. researchgate.netwellcomeopenresearch.orgnih.gov While EGS itself has been used in crosslinking studies that can inform on protein conformation researchgate.net, the principle of using crosslinkers to capture and compare different protein states is applicable to EGS due to its amine reactivity and cleavable nature.
Analysis of Protein Folding and Unfolding Pathways (Implicit)
While not directly used to observe the real-time process of protein folding or unfolding pathways in the same way as techniques like single-molecule force spectroscopy lumicks.com, chemical crosslinking with reagents like EGS can implicitly provide information relevant to these processes. By stabilizing specific conformational states or intermediate structures that occur during folding or unfolding, crosslinking can trap these transient forms for subsequent analysis. nih.govcreative-proteomics.com The identification of crosslinks within these trapped states can reveal spatial relationships between different parts of the protein, offering clues about how the protein is structured at various points along the folding or unfolding pathway. nih.gov Studies using fast crosslinking methods have demonstrated the ability to capture sequential changes during protein unfolding, and while specific examples with EGS in this context are less prominent in the provided results, the general principle of using crosslinkers to probe different structural states is applicable. nih.gov
Chromatin Immunoprecipitation (ChIP) Assays
EGS crosslinker is frequently used in Chromatin Immunoprecipitation (ChIP) assays, a technique essential for studying DNA-protein interactions within the native chromatin context. cephamls.comthermofisher.comthermofisher.commedkoo.comtandfonline.com ChIP assays involve crosslinking proteins to DNA to stabilize these interactions, followed by chromatin fragmentation, immunoprecipitation of the protein-DNA complexes using specific antibodies, and analysis of the associated DNA. thermofisher.comthermofisher.comtandfonline.com
Determining DNA-Protein Binding Interactions
In ChIP assays, crosslinking with EGS helps to covalently link proteins to DNA, capturing a snapshot of the protein-DNA interactions occurring in living cells. thermofisher.comthermofisher.com While formaldehyde (B43269) is a commonly used crosslinker in ChIP, it is a zero-length crosslinker primarily effective for proteins directly bound to DNA. thermofisher.comthermofisher.comtandfonline.com EGS, with its longer spacer arm (16.1 Å), can effectively crosslink proteins that are associated with DNA indirectly, such as transcriptional coactivators and corepressors, which may not be in direct contact with the DNA but are part of larger protein complexes interacting with chromatin. thermofisher.comthermofisher.comtandfonline.com Sequential crosslinking with EGS followed by formaldehyde has been shown to be an effective method for analyzing transcriptional cofactors that are difficult to analyze with formaldehyde alone. tandfonline.com This dual crosslinking approach can improve the signal-to-noise ratio in ChIP for proteins that bind indirectly to DNA. tandfonline.com
Stabilization of DNA-Protein Complexes for Downstream Analysis
A key role of EGS in ChIP assays is the stabilization of protein-DNA complexes. thermofisher.comthermofisher.com Many protein-DNA interactions are transient, and crosslinking with EGS helps to "freeze" these interactions, preventing the dissociation of complexes during the subsequent steps of the ChIP protocol, such as cell lysis, chromatin fragmentation, and immunoprecipitation. thermofisher.comthermofisher.comcreative-proteomics.com This stabilization is crucial for efficiently isolating and analyzing even transient protein-DNA interactions, allowing researchers to determine which proteins are bound to specific DNA sequences at a given time. thermofisher.comthermofisher.com
Membrane Protein Research
EGS crosslinker is a valuable tool in the study of membrane proteins and their interactions. Its membrane-permeable nature allows it to crosslink intracellular and intramembrane proteins within living cells. cephamls.comsmolecule.comthermofisher.comgbiosciences.com This is particularly useful for studying protein-protein interactions in their native cellular environment, including those occurring within or across cell membranes. smolecule.comthermofisher.com
Crosslinking with EGS can be used to investigate the oligomerization state of membrane proteins or to identify protein partners within membrane-associated complexes. nih.govresearchgate.netresearchgate.net For example, EGS has been used to study the association of herpes simplex virus type 1 glycoprotein (B1211001) C (HSV-1 gC) molecules in the membrane of infected cells, suggesting they may exist as dimers. nih.gov In another study, EGS was used to generate crosslinked stomatin complexes from erythrocyte membranes, allowing for the identification of interacting proteins like glucose transporter-1 (GLUT1) and the anion exchanger (band 3) via mass spectrometry analysis of the crosslinked products. researchgate.net The ability of EGS to permeate membranes distinguishes it from water-soluble crosslinkers like Sulfo-EGS, which are typically used for crosslinking cell surface proteins. thermofisher.comsigmaaldrich.comresearchgate.net
Study of Protein Clustering in Cellular Membranes
Chemical crosslinking, including the use of reagents like EGS, is a valuable technique for investigating the spatial organization and clustering of proteins within cellular membranes. Studies utilizing electron microscopy of plasma membrane sheets and specific probes have shown that membrane-associated proteins are often clustered into "protein islands". pnas.org While the specific use of EGS for studying protein clustering in the direct search results was not explicitly detailed, crosslinking in general is a method employed to stabilize protein interactions in situ, allowing for their visualization and analysis. For instance, clustering of raft-associated proteins has been shown to alter membrane interactions and activation patterns of proteins like N-Ras, as observed through techniques involving protein clustering and subsequent analysis. nih.gov This suggests that crosslinking agents, by fixing protein complexes, can help elucidate the dynamic organization of membrane proteins.
Distinguishing Intracellular from Cell Surface Proteins using Membrane Permeability
The differential membrane permeability of EGS and its water-soluble analog, Sulfo-EGS, is a crucial property utilized to distinguish between intracellular and cell surface proteins. EGS is lipophilic and can permeate the cell membrane, allowing it to crosslink proteins within the cytoplasm and on intracellular membranes. thermofisher.comsangon.cominsung.net In contrast, Sulfo-EGS, with its charged sulfonate group, is water-soluble and membrane-impermeable, making it suitable for crosslinking proteins located exclusively on the cell surface. thermofisher.cominsung.nethuji.ac.il By treating intact cells with either EGS or Sulfo-EGS, researchers can selectively label and analyze intracellular versus extracellular protein populations. thermofisher.com This differential reactivity provides a biochemical method to determine the localization of a protein.
Computational Modeling and Structural Refinement
Chemical crosslinking data, particularly from techniques like crosslinking mass spectrometry (XL-MS), provides valuable distance constraints that are increasingly integrated into computational modeling workflows to determine or refine protein structures and interactions.
Utilizing Crosslinking Constraints as Distance Restraints in Modeling
Crosslinks identified by mass spectrometry provide distance restraints between the crosslinked amino acid residues. plos.orgnih.govacs.org These restraints indicate that the targeted residues were in close spatial proximity in the native protein structure, within a distance compatible with the length of the crosslinker's spacer arm. plos.orgacs.org In computational modeling, these experimentally derived distances are used to guide the conformational sampling of proteins or protein complexes. plos.orgbiorxiv.org They are typically incorporated as restraints in the modeling software, penalizing models where the distance between crosslinked residues exceeds a defined threshold based on the crosslinker length. plos.orgbiorxiv.org This helps to drive the modeling process towards native-like conformations that are consistent with the experimental crosslinking data. plos.orgbiorxiv.org While the theoretical maximum distance is dictated by the crosslinker's length, experimental data often shows crosslinks spanning larger distances, necessitating the use of a tolerance or more sophisticated distance measures that account for protein flexibility and the path on the protein surface. plos.orgbiorxiv.orgnih.gov
Validation and Refinement of Allosteric Models
Crosslinking data can serve as an independent source of information to validate and refine computational models, including those describing allosteric mechanisms. By comparing the experimentally identified crosslinks with the distances between the corresponding residues in a computational model, researchers can assess the model's accuracy. nih.govplos.org If the model is consistent with the crosslinking data (i.e., crosslinked residues are within the expected distance), it provides support for the model's validity. nih.govplos.org Furthermore, crosslinking studies can be performed under different conditions representing distinct functional or allosteric states of a protein or complex. nih.govplos.org Changes in crosslinking patterns between these states can provide experimental evidence for conformational changes associated with allostery, which can then be used to refine computational models aiming to capture these dynamic transitions. nih.govplos.orgrupress.org
Integration with Molecular Dynamics Simulations
Crosslinking data can be integrated with molecular dynamics (MD) simulations to provide a more dynamic and realistic view of protein structure and interactions. Distance restraints derived from crosslinking experiments can be incorporated into MD simulations as constraints, biasing the simulations towards conformations that satisfy the experimental data. nih.goviu.edu This is particularly useful for studying flexible proteins or complexes where static structures may not fully represent the biologically relevant conformations. nih.gov MD simulations can also help to interpret crosslinking data by exploring the range of distances that can be spanned by a crosslinker due to protein dynamics, aiding in setting appropriate distance restraints for modeling. nih.govmdpi.com Integrative approaches combining XL-MS data with MD simulations can help to untangle complex protein interaction networks and reveal protein distributions and localizations. biorxiv.org
Characterization of Protein-Protein Interfaces and Binding Modes
Chemical crosslinking coupled with mass spectrometry is a powerful method for mapping protein-protein interfaces and characterizing different binding modes within protein complexes. plos.orgnih.govbiorxiv.org Inter-protein crosslinks identify pairs of residues located at the interface between two interacting proteins. plos.orgnih.gov By identifying a network of such crosslinks, researchers can delineate the contact surfaces between proteins. plos.orgnih.govbiorxiv.org Computational modeling guided by these crosslinking constraints can then be used to model the protein complex and predict the orientation and arrangement of the interacting subunits. plos.orgnih.govbiorxiv.org Analysis of crosslinking patterns can also provide insights into the existence of multiple binding modes or conformational ensembles within a complex. plos.org Quantitative crosslinking approaches can even provide information about the affinity of protein-protein interactions and how they are affected by factors like post-translational modifications. biorxiv.org
Other Research Applications
Immobilization of Proteins onto Solid Supports for Assays
The immobilization of proteins onto solid supports is a crucial step in many biological assays and purification techniques. sigmaaldrich.comkorambiotech.comgoogle.com EGS crosslinker can be employed to covalently attach proteins onto activated solid surfaces. sigmaaldrich.com By reacting with primary amine groups on the protein and potentially reactive groups on the solid support surface, EGS creates stable linkages that anchor the protein to the support material. smolecule.comthermofisher.comgoogle.com This immobilization strategy is used in applications such as enzyme-linked immunosorbent assays (ELISA) and protein chips, where proteins, often antibodies, are immobilized to capture specific analytes from a sample. google.comnih.gov Covalent immobilization helps to prevent protein leaching from the support, ensuring the stability and reliability of the assay or purification process. google.com The use of crosslinkers like EGS in solid-phase immobilization allows for the creation of robust platforms for studying protein interactions, screening for binding partners, and purifying target molecules. sigmaaldrich.comkorambiotech.com
Comparative Analysis and Future Directions
Comparison of EGS with Other Homobifunctional Amine-Reactive Crosslinkers (e.g., DSS, DSG, BS3, DSP, Sulfo-EGS)
Homobifunctional amine-reactive crosslinkers are valuable tools in biological research, particularly for studying protein structure and interactions. EGS, Disuccinimidyl Suberate (B1241622) (DSS), Disuccinimidyl Glutarate (DSG), Bis(sulfosuccinimidyl)suberate (BS3), Dithiobis(succinimidyl propionate) (DSP), and Sulfo-EGS are examples of such reagents, each possessing distinct properties that influence their application. These crosslinkers primarily target primary amines, reacting with the ε-amino groups of lysine (B10760008) residues and the N-terminus of polypeptides to form stable amide bonds wikipedia.orgsangon.com.
Membrane Permeability and Solubility Considerations
A key differentiator among these crosslinkers is their membrane permeability and solubility, which dictates whether they are suitable for intracellular or cell surface labeling. EGS is a water-insoluble crosslinker that is membrane permeable, making it useful for crosslinking intracellular proteins sangon.commedkoo.comproteochem.comgbiosciences.comcephamls.comcyanagen.comproteochem.com. It requires dissolution in organic solvents like DMSO or DMF before addition to aqueous reaction buffers sangon.commedkoo.comproteochem.comcephamls.comcyanagen.comproteochem.com. The recommended final concentration of organic solvent in the aqueous reaction mixture is typically 10-20% to minimize detrimental effects on the protein sangon.comsigmaaldrich.com.
In contrast, Sulfo-EGS is the water-soluble analog of EGS sangon.comproteochem.comsigmaaldrich.comfishersci.nlthermofisher.com. The addition of sulfonate groups to the succinimide (B58015) rings renders Sulfo-EGS membrane-impermeable, making it ideal for cell surface labeling applications sigmaaldrich.comfishersci.nl. Sulfo-EGS can be dissolved directly in water or buffer, although its solubility may decrease with increasing salt concentration sangon.com.
DSS is another membrane-permeable, water-insoluble crosslinker that reacts with primary amines nih.govwikipedia.orggbiosciences.com. Like EGS, it needs to be dissolved in a polar organic solvent such as DMF or DMSO before being added to the sample wikipedia.org. DSG is also described as a membrane-soluble, amine-reactive homobifunctional crosslinking reagent fishersci.cacovachem.com.
BS3, the water-soluble version of DSS, is membrane impermeable due to the presence of sulfonate groups wikipedia.orgthermofisher.com. DSP is a membrane-permeable crosslinker covachem.com.
The choice between a membrane-permeable and impermeable crosslinker depends on the experimental objective, specifically whether intracellular or extracellular proteins are the target of crosslinking.
Here is a table summarizing the membrane permeability and solubility of these crosslinkers:
| Crosslinker | Membrane Permeability | Water Solubility |
| EGS | Yes | No |
| Sulfo-EGS | No | Yes |
| DSS | Yes | No |
| DSG | Yes | No |
| BS3 | No | Yes |
| DSP | Yes | No |
Cleavability and Spacer Arm Lengths
The cleavability of a crosslinker is a crucial feature, particularly for downstream analysis techniques like mass spectrometry, as it can simplify the identification of crosslinked peptides. EGS has a cleavable spacer arm medkoo.comproteochem.comcephamls.comcyanagen.comproteochem.comcovachem.comfishersci.no. The EGS crosslink is cleaved by treatment with hydroxylamine (B1172632) at pH 8.5 for 3-6 hours at 37°C medkoo.comproteochem.comcephamls.comcyanagen.comproteochem.comsigmaaldrich.comfishersci.nlcovachem.comfishersci.no. This cleavage yields two fragments with terminal amide bonds and releases ethylene (B1197577) glycol sangon.comsigmaaldrich.com. Sulfo-EGS also forms crosslinks that are reversible under the same hydroxylamine treatment conditions sigmaaldrich.comfishersci.nl.
In contrast to EGS and Sulfo-EGS, DSS is a non-cleavable crosslinker nih.govwikipedia.orggbiosciences.com. DSG is also described as forming irreversible amide bonds covachem.com. DSP, however, is a cleavable crosslinker, often used when the retention of protein disulfide networks is desired covachem.com. BS3 is a non-cleavable crosslinker thermofisher.com.
The spacer arm length of a crosslinker defines the maximum distance between the reactive groups and thus the distance between the crosslinked residues. EGS has a spacer arm length of 16.1 Å medkoo.comproteochem.comgbiosciences.comproteochem.comcovachem.comfishersci.no. Sulfo-EGS also has a spacer arm length of 16.1 Å fishersci.nl. DSS has a six-carbon alkyl chain spacer wikipedia.org, with a reported spacer arm length of 11.4 Å gbiosciences.com. DSG has a five-carbon spacer arm covachem.com, with a reported spacer arm length of 7.7 Å covachem.com. The spacer arm length of BS3 is derived from suberic acid, similar to DSS, but with sulfonate groups attached wikipedia.org.
The cleavability and spacer arm length are important considerations when selecting a crosslinker for specific applications, such as mass spectrometry-based protein interaction studies.
Here is a table comparing the cleavability and spacer arm lengths:
| Crosslinker | Cleavability | Cleavage Method | Spacer Arm Length (Å) |
| EGS | Yes | Hydroxylamine (pH 8.5, 3-6h, 37°C) | 16.1 medkoo.comproteochem.comgbiosciences.comproteochem.comcovachem.comfishersci.no |
| Sulfo-EGS | Yes | Hydroxylamine (pH 8.5, heat) fishersci.nl | 16.1 fishersci.nl |
| DSS | No | N/A | 11.4 gbiosciences.com (six-carbon chain wikipedia.org) |
| DSG | No | N/A | 7.7 covachem.com (five-carbon chain covachem.com) |
| BS3 | No | N/A | N/A (derived from suberic acid) wikipedia.org |
| DSP | Yes | N/A | N/A |
Advancements in Crosslinker Design for Enhanced Research
Recent advancements in crosslinker design have significantly enhanced their utility in biological research, particularly in combination with mass spectrometry. These advancements focus on improving the identification of crosslinked peptides, enabling enrichment of crosslinked species, and introducing orthogonal reactivity for more complex experimental designs.
Development of MS-Cleavable Crosslinkers with Diagnostic Ions
MS-cleavable crosslinkers are designed to fragment predictably during tandem mass spectrometry (MS/MS), generating characteristic diagnostic ions that facilitate the identification of crosslinked peptides labx.comacs.orgnih.govthermofisher.combiorxiv.org. This is a significant advantage over non-cleavable crosslinkers, which can increase the complexity of data analysis labx.com.
The cleavage of MS-cleavable crosslinkers can occur through various gas-phase fragmentation methods, such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Electron Transfer/Higher-Energy Collisional Dissociation (EThcD) labx.comacs.orgnih.govthermofisher.com. The fragmentation patterns produce specific product ions or characteristic doublet ions that serve as indicators for the presence of crosslinked peptides labx.comacs.orgnih.govthermofisher.comresearchgate.net. These diagnostic ions help distinguish genuine crosslinked peptides from non-specific modifications and simplify the subsequent peptide sequencing and identification using specialized software or targeted MS3 acquisition methods labx.comacs.orgnih.govthermofisher.comresearchgate.net.
Examples of MS-cleavable crosslinkers include Disuccinimidyl Sulfoxide (B87167) (DSSO) and Disuccinimidyl Dibutyric Urea (B33335) (DSBU), which contain labile sulfoxide or urea bonds, respectively, that cleave during CID labx.comacs.orgnih.govthermofisher.com. The development of novel MS-cleavable crosslinkers with improved stability and fragmentation characteristics continues to be an active area of research acs.org.
Incorporation of Affinity Tags for Enrichment
Crosslinked peptides are often low in abundance in complex biological samples, making their detection by mass spectrometry challenging biorxiv.orgacs.org. To address this, crosslinkers have been designed to incorporate affinity tags, allowing for the selective enrichment of crosslinked peptides prior to MS analysis acs.orgbiorxiv.orgacs.orgnih.govrappsilberlab.orgresearchgate.net.
Affinity tags, such as biotin (B1667282) or azide (B81097) groups, enable the isolation of crosslinked peptides from the complex mixture acs.orgbiorxiv.orgacs.orgnih.gov. For instance, biotin-tagged crosslinkers can be enriched using streptavidin beads biorxiv.orgacs.org. Azide-tagged crosslinkers can be enriched using click chemistry with alkyne-functionalized beads biorxiv.orgacs.orgnih.gov. This enrichment step significantly reduces sample complexity and improves the coverage of identified crosslinked peptides, particularly for low-abundance proteins or in complex systems like cell lysates biorxiv.orgacs.orgnih.gov.
The combination of MS-cleavability and affinity enrichment in a single crosslinker design represents a powerful approach for comprehensive protein interaction mapping and structural studies acs.orgnih.govbiorxiv.orgresearchgate.net.
Orthogonal Reactive Chemistries (e.g., Chemoselective, Photoreactive)
Beyond the commonly used NHS-ester chemistry that targets primary amines, advancements in crosslinker design include the incorporation of orthogonal reactive chemistries. These chemistries allow for the targeting of different functional groups on proteins, providing more diverse distance constraints and enabling multi-dimensional crosslinking strategies.
Chemoselective crosslinkers react with specific functional groups, such as thiols (e.g., maleimides) or carboxyls (e.g., carbodiimides), allowing for targeted crosslinking between different amino acid types mdpi.com. This expands the range of detectable interactions and provides more detailed structural information.
Photoreactive crosslinkers, such as those containing diazirine or benzophenone (B1666685) groups, are activated by UV light and can react with a wide range of amino acid residues, including those that are not typically targeted by conventional chemistries mdpi.comnih.gov. Photo-crosslinking can provide high-density crosslink data, which is particularly useful for modeling protein structures and interactions rappsilberlab.orgnih.gov. The use of photo-cleavable crosslinkers is also being explored to enable controlled release of crosslinked species.
The integration of orthogonal reactive chemistries, along with MS-cleavability and affinity tags, in novel crosslinker designs is pushing the boundaries of protein interaction studies and structural biology fishersci.nllabx.comnih.govrappsilberlab.orgnih.gov.
Integration with Multi-Omic and Systems Biology Approaches
The integration of data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, is a cornerstone of systems biology, aiming to provide a holistic understanding of biological systems. nih.govresearchgate.netdigit-biotech.eu Chemical crosslinking, particularly when coupled with mass spectrometry (XL-MS), plays a growing role in this integrative approach by providing valuable information on protein interactions and structural dynamics within their native environments. washington.edunih.gov Quantitative XL-MS (qXL-MS), which can be applied to complex biological systems like living cells and tissues, offers insights into changes in protein conformations and interactions under varying biological states, such as disease or drug treatment. nih.gov This information complements data obtained from other omics layers, contributing to a more comprehensive picture of cellular processes and networks. nih.govresearchgate.net While integrating diverse omics datasets presents challenges due to inherent data differences, the structural and interaction constraints provided by XL-MS data can aid in building and refining systems-level models. nih.govresearchgate.netfrontiersin.org
Emerging Methodologies for EGS-based Crosslinking Studies
Emerging methodologies in crosslinking studies, including those utilizing EGS, focus on improving the efficiency and specificity of crosslinking and enhancing downstream analysis, particularly with mass spectrometry. The development of novel crosslinking reagents with features like stable isotopes, cleavable linkages, affinity tags, and photo-reactive groups has significantly advanced the field. nih.gov EGS, with its cleavable bond and membrane permeability, is amenable to these advancements. cyanagen.comfishersci.no Strategies for enriching crosslinked peptides, often necessary due to their low abundance in complex samples, are also being refined. washington.edubiorxiv.org Techniques like click chemistry, which can be used with modified crosslinkers, offer efficient ways to isolate crosslinked peptides. biorxiv.orgaustinpublishinggroup.com Furthermore, advancements in mass spectrometry instrumentation and techniques, such as LC/MS^n, are crucial for the effective identification and characterization of crosslinked peptides. nih.govthermofisher.com The use of isotopically coded crosslinkers, where stable isotopes are incorporated into the spacer, allows for the identification of crosslinks through characteristic isotopic patterns in mass spectra, aiding in automated analysis. researchgate.netnih.gov
Challenges and Future Perspectives in EGS Application
Despite its utility, the application of EGS and other chemical crosslinkers in biological studies faces several challenges, driving ongoing research and development. austinpublishinggroup.comresearchgate.netresearchgate.net
Addressing Complexity of Crosslinked Peptide Mixtures
One significant challenge is the inherent complexity of peptide mixtures resulting from crosslinking and proteolytic digestion. These mixtures contain not only desired inter-peptide crosslinks but also intra-peptide crosslinks and dead-end reactions where the crosslinker reacts with only one peptide or is hydrolyzed. austinpublishinggroup.comresearchgate.net This complexity increases the difficulty of identifying crosslinked peptides by mass spectrometry. Strategies to address this include optimizing sample preparation protocols, employing enrichment techniques for crosslinked peptides, and utilizing cleavable crosslinkers like EGS to simplify fragmentation patterns in MS analysis. biorxiv.orgaustinpublishinggroup.comresearchgate.net
Development of More Intelligent Data Analysis Software
The vast amount of data generated in crosslinking-mass spectrometry experiments necessitates sophisticated data analysis software. nih.govaustinpublishinggroup.com Identifying crosslinked peptides from complex mass spectra is computationally challenging due to the combinatorial increase in potential crosslink combinations and the often-diminished fragmentation of crosslinked peptides compared to linear ones. nih.govresearchgate.net The development of more intelligent algorithms and user-friendly software tools is crucial for efficient and confident identification of crosslinked peptides and for extracting meaningful structural and interaction information. nih.govaustinpublishinggroup.comstavrox.comnih.gov Software suites are being developed to integrate data from different algorithms and crosslinkers, provide visualization tools, and support quantitative analysis of crosslinked peptides. nih.govnih.gov
Expanding Applications in Complex Biological Systems
Expanding the application of EGS and XL-MS to more complex biological systems, such as whole cells, tissues, and organisms, presents both opportunities and challenges. washington.edunih.govnih.gov EGS's membrane permeability makes it suitable for intracellular crosslinking, enabling studies of protein interactions within living cells. smolecule.comcyanagen.commedkoo.com However, applying crosslinking in these complex environments can lead to a higher degree of sample complexity and the need for more robust and sensitive analytical methods. Future perspectives include optimizing crosslinking conditions for specific biological systems and integrating XL-MS with other in vivo techniques to gain a more complete understanding of protein behavior in native contexts. washington.edu Studies have already demonstrated the utility of EGS in complex systems, such as analyzing protein clustering in infected cells. nih.gov
Refinements in Cleavage Efficiency and Specificity
While the cleavable nature of EGS is a significant advantage, refinements in cleavage efficiency and specificity remain an area of development. The cleavage of the EGS linker by hydroxylamine is generally effective but optimizing conditions for complete and specific cleavage is important for accurate downstream analysis, particularly in quantitative studies. fishersci.noproteochem.com In some cases, incomplete cleavage or unintended side reactions can complicate data interpretation. researchgate.net Research continues into developing crosslinkers with improved or alternative cleavage mechanisms that offer greater control and efficiency, contributing to more reliable identification and quantification of crosslinked peptides. biorxiv.orgresearchgate.net
Conclusion
Summary of EGS's Enduring Utility in Biochemical and Proteomic Research
Ethylene (B1197577) Glycol Bis(Succinimidyl Succinate) (EGS) remains a valuable and enduring tool in biochemical and proteomic research. Its homobifunctional, amine-reactive nature, coupled with a cleavable spacer arm, makes it particularly well-suited for capturing and stabilizing protein-protein interactions and providing structural insights into proteins and protein complexes. The membrane permeability of EGS allows for its application in studying intracellular events. Its utility spans fundamental biochemical studies, such as analyzing protein structure and forming bioconjugates, to more complex proteomic workflows involving mass spectrometry for interaction mapping and structural elucidation.
Q & A
Q. What is the mechanism of EGS crosslinking in protein interaction studies, and how does its spacer length influence molecular binding?
EGS (ethylene glycol bis[succinimidyl succinate]) is a homobifunctional crosslinker with NHS esters at both ends, reacting with primary amines (e.g., lysine residues) under physiological conditions (pH 7–9). Its 16.1 Å spacer length allows bridging between spatially adjacent proteins or domains while minimizing steric hindrance . To validate interactions, researchers should pair EGS with techniques like SDS-PAGE or mass spectrometry to confirm crosslink specificity and distance constraints.
Q. How do solubility and hydrolysis properties of EGS impact experimental reproducibility?
EGS is water-insoluble and requires dissolution in DMSO/DMF before aqueous reaction setup. Hydrolysis of its NHS esters occurs rapidly in aqueous buffers, necessitating precise timing (typically 30–60 minutes at 37°C). For controlled hydrolysis, hydroxylamine (pH 8.5, 3–6 hours) can cleave the ester bonds post-crosslinking, enabling reversible linkage analysis . Researchers must standardize solvent dilution ratios (e.g., 1:10 DMSO-to-buffer) to avoid precipitation artifacts.
Q. What are the critical controls for EGS-based Chromatin Immunoprecipitation (ChIP) experiments?
Key controls include:
- No-crosslinker control : To distinguish formaldehyde-independent protein-DNA interactions.
- Competitive inhibition : Pre-incubation with free NHS esters to block non-specific binding.
- Hydrolysis validation : Post-EGS treatment with hydroxylamine to confirm crosslink reversal and specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in EGS crosslinking efficiency across different cell types?
Variability may arise from differences in membrane permeability, intracellular pH, or amine accessibility. Methodological adjustments include:
- Permeabilization optimization : Use digitonin or saponin for cell membrane permeabilization without disrupting intracellular compartments.
- pH titration : Test crosslinking efficiency across pH 7.5–8.5 buffers to match cell-type-specific microenvironments.
- Comparative analysis : Validate results with alternative crosslinkers (e.g., DSS or BS³) to rule out spacer-length-dependent artifacts .
Q. What computational tools integrate EGS-derived crosslinking data with structural modeling?
Tools like HADDOCK or Rosetta can incorporate distance constraints from EGS crosslinks (16.1 Å spacing) to refine protein-protein interaction models. Researchers should:
Q. How to design EGS experiments for studying transient protein complexes in dynamic cellular processes?
Use pulse-chase crosslinking:
Q. What are the best practices for reconciling conflicting data between EGS and formaldehyde crosslinking in DNA-protein interaction studies?
Formaldehyde (2–3 Å spacer) captures shorter-range interactions, while EGS (16.1 Å) identifies larger complexes. To resolve discrepancies:
- Perform sequential crosslinking: Formaldehyde first, followed by EGS.
- Analyze overlap using bioinformatics tools (e.g., MEME for motif enrichment).
- Validate with orthogonal methods like BioID or FRET .
Methodological and Reproducibility Considerations
Q. How to ensure reproducibility in EGS-based studies when scaling from in vitro to in vivo systems?
- In vitro : Use purified proteins to establish baseline crosslinking efficiency.
- In vivo : Adjust EGS concentration (typically 0.5–2 mM) based on cell viability assays (e.g., propidium iodide exclusion).
- Documentation : Share raw mass spectrometry data, buffer recipes, and hydrolysis protocols in public repositories (e.g., Zenodo) .
Q. What strategies mitigate batch-to-batch variability in EGS crosslinker synthesis?
Q. How to integrate EGS crosslinking data with multi-omics datasets (e.g., transcriptomics/proteomics)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
